1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
Description
The target compound features a benzimidazole core linked via an acetyl group to a piperidine-4-carboxamide scaffold, which is further substituted with a 5-methylisoxazole moiety. This structure combines heterocyclic systems known for diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and protein-targeting applications.
Propriétés
IUPAC Name |
1-[2-(benzimidazol-1-yl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-10-17(22-27-13)21-19(26)14-6-8-23(9-7-14)18(25)11-24-12-20-15-4-2-3-5-16(15)24/h2-5,10,12,14H,6-9,11H2,1H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDCWSWQWSBFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a detailed analysis of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[d]imidazole moiety, an isoxazole group, and a piperidine ring. Its molecular formula is C_{16}H_{19}N_{5}O_{2}. The presence of these functional groups suggests potential interactions with various biological targets.
Anti-inflammatory Effects
Recent studies have indicated that derivatives of benzo[d]imidazole compounds exhibit significant inhibition of the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. The compound was evaluated for its ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages. The results showed a concentration-dependent inhibition of IL-1β release, with notable efficacy at concentrations around 10 µM .
Table 1: Inhibition of IL-1β Release
| Compound | Concentration (µM) | IL-1β Inhibition (%) |
|---|---|---|
| 1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)... | 10 | 19.4 ± 0.4 |
| Compound 2 | 50 | 29.1 ± 4.8 |
| Compound 3 | 10 | 35 |
Anticancer Activity
The compound has also been assessed for its anticancer properties. Studies have shown that similar benzo[d]imidazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: Anticancer Efficacy
In a study focusing on breast cancer cells (MDA-MB-231), derivatives of the compound demonstrated significant antiproliferative effects. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cells.
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various targets involved in inflammation and cancer progression. These studies suggest that the compound may interact effectively with key proteins in these pathways, further supporting its therapeutic potential .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Analogues
Core Structural Similarities and Variations
Benzimidazole-Acetyl-Piperidine Motif
The acetyl-benzimidazole-piperidine core is shared with several analogues, but substituents vary significantly:
- Compound 8.36 (PROTAC) (): Contains a benzimidazole-piperidine-4-carboxamide scaffold but incorporates additional PROTAC (PROteolysis TArgeting Chimera) elements, such as a BRD4-binding moiety and a cereblon E3 ligase recruiter. This complexity enables targeted protein degradation, contrasting with the simpler structure of the target compound .
- AJ2-25 (): Features a benzimidazole linked to a carbazole-ethyl group via a butanone chain.
- 4-Piperidinecarboxamide () : Replaces the benzimidazole with a 3,5-dimethylpyrazole and omits the isoxazole. This substitution may alter binding affinity and metabolic stability .
Piperidine-4-Carboxamide Linkage
Data Tables: Key Structural and Functional Attributes
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer: Multi-step synthesis is typical for such hybrid heterocyclic compounds. Key steps include:
- Acylation: Reacting benzo[d]imidazole with chloroacetyl chloride to form the acetyl intermediate .
- Piperidine Coupling: Using carbodiimide coupling agents (e.g., EDC/HOBt) to link the acetylated benzimidazole to the piperidine-4-carboxamide scaffold .
- Isoxazole Integration: Introducing the 5-methylisoxazol-3-yl group via nucleophilic substitution under reflux conditions (e.g., DMF, 80°C) .
- Optimization: Yield improvements (≥70%) require anhydrous solvents, inert atmospheres, and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, isoxazole CH₃ at δ 2.2 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₁H₂₂N₆O₃) .
- X-ray Crystallography: Resolve piperidine ring conformation and hydrogen-bonding patterns (if crystalline) .
Advanced Research Questions
Q. What strategies are recommended for screening its biological activity against kinase targets?
- Methodological Answer:
- In Silico Screening: Perform molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR, PI3K) to predict binding affinities .
- In Vitro Assays:
- Kinase Inhibition: Use ADP-Glo™ kinase assays to measure IC₅₀ values .
- Cell Viability: Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays .
- Data Validation: Cross-reference with structurally similar compounds (e.g., benzimidazole-isoxazole hybrids showing IC₅₀ < 10 µM) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Methodological Answer:
- Core Modifications:
| Modification | Biological Impact | Reference |
|---|---|---|
| Benzimidazole → Imidazopyridine | Enhanced kinase selectivity | |
| Isoxazole → Oxazole | Improved solubility | |
| Piperidine N-substitution | Reduced cytotoxicity |
- Functional Group Scanning: Replace the acetyl linker with sulfonamide or urea groups to assess steric/electronic effects .
- Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .
Q. What analytical methods resolve contradictions in reported biological data?
- Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (e.g., serum-free media, consistent cell passage numbers) .
- Metabolic Stability Testing: Use liver microsomes to assess CYP450-mediated degradation (half-life <30 min suggests false negatives) .
- Orthogonal Assays: Validate antimicrobial claims (e.g., MIC values) with both broth microdilution and agar diffusion methods .
Analytical & Data Interpretation Questions
Q. Which techniques are suitable for studying its stability under physiological conditions?
- Methodological Answer:
- pH Stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC .
- Thermal Stability: Use TGA/DSC to determine decomposition temperatures (>200°C typical for similar compounds) .
- Light Sensitivity: Expose to UV-Vis light (λ = 254 nm) and track photodegradation products via LC-MS .
Q. How can researchers address discrepancies in computational vs. experimental binding data?
- Methodological Answer:
- Force Field Adjustments: Re-dock using AMBER or CHARMM force fields to improve conformational sampling .
- Solvent Effects: Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Experimental Validation: Use SPR (surface plasmon resonance) to measure real-time binding kinetics (KD values) .
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